molecular formula C13H9IO3 B5615326 9-iodo-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one

9-iodo-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one

Cat. No. B5615326
M. Wt: 340.11 g/mol
InChI Key: XVCLEDDTBIKWQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"9-iodo-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one" is a compound that belongs to a class of organic compounds known as chromenes. These compounds have been extensively studied due to their diverse range of biological activities and potential applications in various fields of chemistry and pharmacology.

Synthesis Analysis

While there are no direct studies on the synthesis of "9-iodo-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one," similar compounds have been synthesized through various methods. For instance, 9-hydroxy-7H-furo[3,2-g]chromen-7-one derivatives have been synthesized and evaluated for their vasodilatory activity, suggesting potential methodologies that could be adapted for the synthesis of 9-iodo-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one (Cheng Wang et al., 2014).

Molecular Structure Analysis

The molecular structure of chromene derivatives is characterized by the fusion of phenyl and heterocycle rings. These structures are often studied using X-ray diffraction, ab initio, and DFT methods to determine their solid-state molecular structure and predict the molecular structure in the isolated molecule approximation (S. Turbay et al., 2014).

Chemical Reactions and Properties

Chromene derivatives exhibit a range of chemical reactions, often involving nucleophilic reactivity and the formation of novel compounds. For example, the reactivity of chromene derivatives with primary amines and di-nitrogen nucleophiles leads to the formation of new compounds with varied substituents (T. Ali et al., 2020).

Physical Properties Analysis

The physical properties of chromene derivatives are typically analyzed using various spectroscopic techniques. Infrared absorption and Raman dispersion spectra are common methods used to characterize these compounds, providing insights into their vibrational study and molecular vibrations (S. Turbay et al., 2014).

Chemical Properties Analysis

The chemical properties of chromene derivatives can be explored through computational methods like DFT calculations. These studies often focus on the HOMO-LUMO energies, molecular electrostatic potential, and other properties that provide insights into the reactivity and stability of these compounds (N. Swarnalatha et al., 2015).

properties

IUPAC Name

9-iodo-3,5-dimethylfuro[3,2-g]chromen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9IO3/c1-6-3-10(15)17-13-8(6)4-9-7(2)5-16-12(9)11(13)14/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVCLEDDTBIKWQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C(C3=C(C=C12)C(=CO3)C)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9IO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-iodo-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.